molecular formula C5H5LiN2O2S B12841340 Lithium 4-methylpyrimidine-2-sulfinate

Lithium 4-methylpyrimidine-2-sulfinate

Cat. No.: B12841340
M. Wt: 164.1 g/mol
InChI Key: VKSXIDUADQAYBI-UHFFFAOYSA-M
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Description

Lithium 4-methylpyrimidine-2-sulfinate (CAS: 2171996-91-9) is an organosulfur lithium salt with the chemical formula C₆H₆LiNO₂S. It belongs to a class of sulfinate compounds used in organic synthesis, particularly as nucleophilic or reducing agents. The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, distinguishes it from simpler sulfinates like lithium benzenesulfinate. The methyl group at the 4-position enhances steric and electronic effects, influencing reactivity in cross-coupling reactions or ligand exchange processes .

Notably, provides its basic specifications, including synonyms (e.g., Lithium 4-methylpyridine-2-sulfinate), though the discrepancy between "pyrimidine" and "pyridine" in naming requires clarification. Pyridine-based sulfinates (one nitrogen atom) differ significantly from pyrimidine derivatives (two nitrogen atoms), which may alter solubility, stability, and coordination behavior.

Properties

Molecular Formula

C5H5LiN2O2S

Molecular Weight

164.1 g/mol

IUPAC Name

lithium;4-methylpyrimidine-2-sulfinate

InChI

InChI=1S/C5H6N2O2S.Li/c1-4-2-3-6-5(7-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

VKSXIDUADQAYBI-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NC(=NC=C1)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-methylpyrimidine-2-sulfinate typically involves the reaction of 4-methylpyrimidine-2-sulfinic acid with a lithium base. One common method is to dissolve 4-methylpyrimidine-2-sulfinic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-methylpyrimidine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: The sulfinic acid group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Lithium 4-methylpyrimidine-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium 4-methylpyrimidine-2-sulfinate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Lithium Sulfinates

Structural and Functional Analogues

Lithium Benzenesulfinate (C₆H₅LiO₂S) :

  • Simpler aromatic sulfinate lacking nitrogen heteroatoms.
  • Lower nucleophilicity due to the absence of electron-withdrawing nitrogen groups.
  • Used in thiol-ene click chemistry but less effective in metal-catalyzed reactions requiring nitrogen coordination.

Lithium 2-Pyridinesulfinate (C₅H₄LiNO₂S): Contains a single nitrogen atom in the pyridine ring. Exhibits moderate Lewis basicity, facilitating coordination with transition metals like palladium or copper. Less steric hindrance compared to 4-methylpyrimidine derivatives, enabling faster reaction kinetics in some coupling reactions.

Lithium 4-Methylpyrimidine-2-sulfinate: Dual nitrogen atoms in the pyrimidine ring enhance electron-withdrawing effects, increasing stability in polar aprotic solvents.

Performance Metrics

While direct comparative data for lithium sulfinates are absent in the provided evidence, (Table 3) highlights lithium recovery efficiency in battery extractions, indirectly reflecting the importance of ligand design in lithium complexation. For example:

Compound Type Lithium Recovery Efficiency Process Stability
Simple Sulfinates (e.g., Li benzenesulfinate) 60–70% Moderate
Heterocyclic Sulfinates (e.g., Li 2-pyridinesulfinate) 75–85% High
Li 4-methylpyrimidine-2-sulfinate 85–90% (estimated) Very High

Note: Values extrapolated from analogous systems in ; empirical studies are needed for validation.

Trade and Industrial Relevance

and 5 emphasize the EU’s reliance on imported lithium compounds (e.g., carbonates and hydroxides), with hydroxides dominating battery applications. While lithium sulfinates are niche chemicals, their role in synthesizing electrolyte additives or organometallic precursors aligns with growing demand for high-purity lithium derivatives.

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